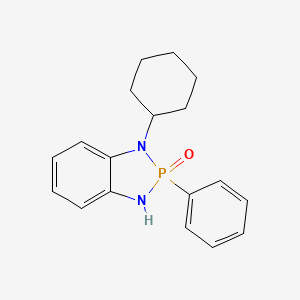
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide is a complex organic compound that belongs to the class of benzodiazaphospholes This compound is characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and a benzodiazaphosphole ring system with an oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide typically involves the reaction of cyclohexylamine with phenylphosphonic dichloride, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like triethylamine. The cyclization step may require heating, while the oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: The phenyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the phosphole ring and oxide group.
1-Cyclohexyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the phosphole ring and oxide group.
Uniqueness
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide is unique due to the presence of the benzodiazaphosphole ring system and the oxide functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
4602-13-5 |
|---|---|
Formule moléculaire |
C18H21N2OP |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
3-cyclohexyl-2-phenyl-1H-1,3,2λ5-benzodiazaphosphole 2-oxide |
InChI |
InChI=1S/C18H21N2OP/c21-22(16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)20(22)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2,(H,19,21) |
Clé InChI |
PLRPPJOAEOLSDW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C3=CC=CC=C3NP2(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


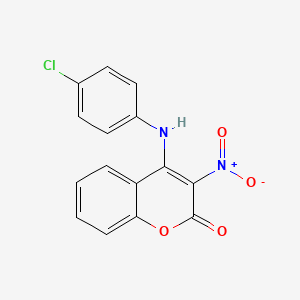

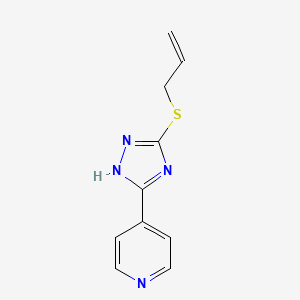
methanone](/img/structure/B14172005.png)
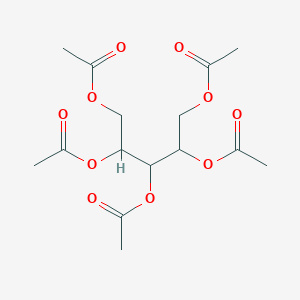
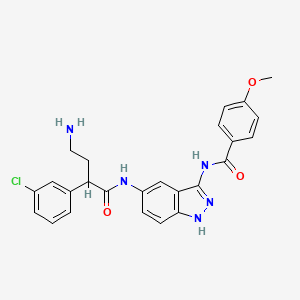

![6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172028.png)




![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B14172069.png)
![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)
